molecular formula C13H17NO3 B7775003 Butyl (4-acetylphenyl)carbamate

Butyl (4-acetylphenyl)carbamate

Cat. No. B7775003
M. Wt: 235.28 g/mol
InChI Key: BLLWWSFFSNESTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl (4-acetylphenyl)carbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl (4-acetylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl (4-acetylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis : Butyl (4-acetylphenyl)carbamate can be synthesized efficiently, as demonstrated in studies focusing on the conversion of N-benzyl, N-trityl, and N-diphenylmethyl amines to t-butyl carbamates (Chandrasekhar, Babu, & Reddy, 2003).

  • Pharmaceutical Research : Carbamates, including Butyl (4-acetylphenyl)carbamate, have been studied for their role as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in treating conditions like Alzheimer's disease (Lin et al., 2005).

  • Agricultural Chemistry : Carbamates are known for their use as pesticides and insecticides. They act as neurotoxins by inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase (Vlček & Pohanka, 2012).

  • Analytical Chemistry : Carbamates, including Butyl (4-acetylphenyl)carbamate, can be analyzed using techniques like solid-phase microextraction and gas chromatography-mass spectrometry for determining degradation products in various substances (Karaisz & Snow, 2001).

  • Biochemical Studies : Carbamates can also act as bacteriostatic agents, as shown in research on the antibacterial activity of butyl carbamate and its derivatives (Weinstein & McDonald, 1946).

  • Environmental Impact and Safety : The environmental and health impacts of carbamates, including their legislative aspects and accidental exposure cases, have been studied to assess their safety and regulatory compliance (Vlček & Pohanka, 2012).

properties

IUPAC Name

butyl N-(4-acetylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)14-12-7-5-11(6-8-12)10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLWWSFFSNESTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl (4-acetylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.